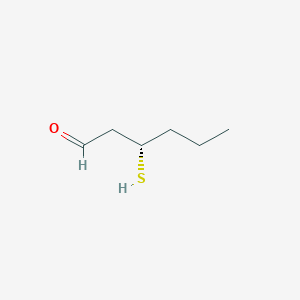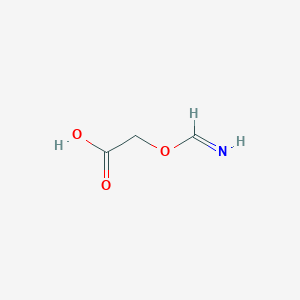
(Iminomethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Iminomethoxy)acetic acid is a chemical compound characterized by the presence of an imine group attached to a methoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Iminomethoxy)acetic acid typically involves the reaction of methoxyacetic acid with an appropriate amine under controlled conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) and a halogenated intermediate like 2-chloroethanol. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized to ensure high yield and purity while minimizing by-products. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Iminomethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(Iminomethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (Iminomethoxy)acetic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: Lacks the imine group, making it less reactive in certain chemical reactions.
Iminoacetic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Aminoacetic acid (Glycine): Contains an amino group instead of an imine, leading to different biochemical properties.
Uniqueness
(Iminomethoxy)acetic acid is unique due to the presence of both imine and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to similar compounds .
Properties
CAS No. |
188885-17-8 |
|---|---|
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
2-methanimidoyloxyacetic acid |
InChI |
InChI=1S/C3H5NO3/c4-2-7-1-3(5)6/h2,4H,1H2,(H,5,6) |
InChI Key |
LCFFBTAVFPGIRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
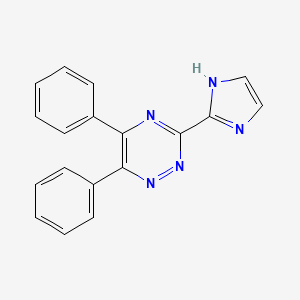

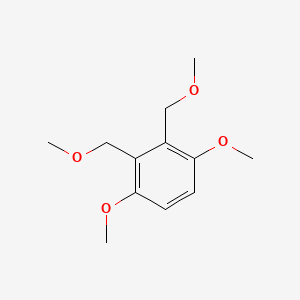
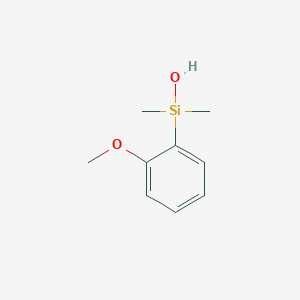
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

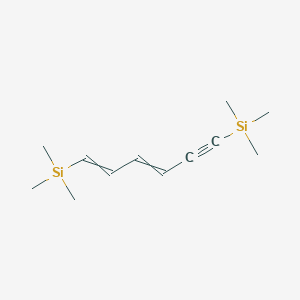
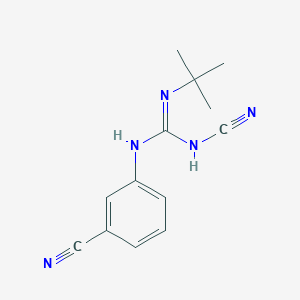

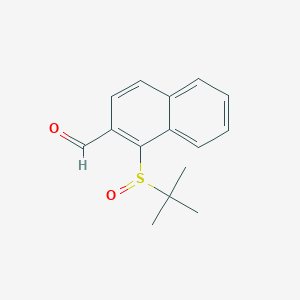
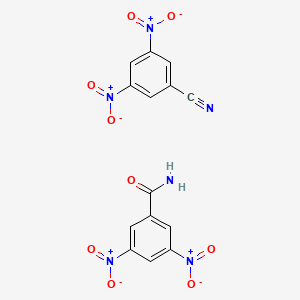
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
